5,5'-Dinitro-2,2'-bipyridine
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Overview
Description
5,5’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, characterized by the presence of two nitro groups at the 5 and 5’ positions of the bipyridine structure. This compound is known for its electron-withdrawing properties, making it a valuable ligand in coordination chemistry and a useful building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .
Industrial Production Methods
Industrial production of 5,5’-dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical reagents for nucleophilic aromatic substitution include sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 5,5’-diamino-2,2’-bipyridine.
Substitution: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.
Scientific Research Applications
5,5’-Dinitro-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Material Science: The compound is used in the synthesis of polymers and materials with electron-transporting properties, useful in electronic devices such as light-emitting diodes (LEDs).
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,5’-dinitro-2,2’-bipyridine primarily involves its role as an electron-withdrawing ligand. The nitro groups enhance the compound’s ability to stabilize metal centers in coordination complexes. This stabilization is crucial for catalytic processes and electronic applications. The compound can also interact with biological molecules, potentially affecting their function through electron transfer or coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without nitro groups, commonly used as a ligand in coordination chemistry.
4,4’-Dinitro-2,2’-bipyridine: Another nitro-substituted bipyridine with nitro groups at the 4 and 4’ positions.
5,5’-Diamino-2,2’-bipyridine: The reduced form of 5,5’-dinitro-2,2’-bipyridine with amino groups instead of nitro groups.
Uniqueness
5,5’-Dinitro-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of nitro groups at the 5 and 5’ positions makes it a stronger electron-withdrawing ligand compared to other bipyridine derivatives. This property is particularly valuable in the design of metal complexes for catalysis and electronic applications .
Properties
CAS No. |
39858-84-9 |
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Molecular Formula |
C10H6N4O4 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
5-nitro-2-(5-nitropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-1-3-9(11-5-7)10-4-2-8(6-12-10)14(17)18/h1-6H |
InChI Key |
RMAKYXFYASJVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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